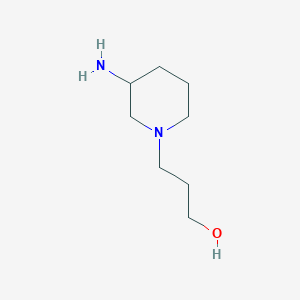

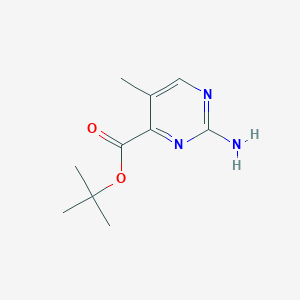

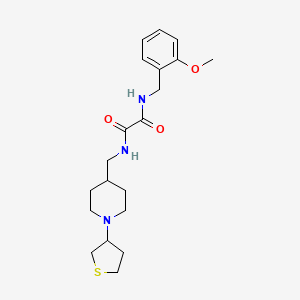

3-(3-Aminopiperidin-1-yl)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(3-Aminopiperidin-1-yl)propan-1-ol is a chemical of interest in the field of organic chemistry and materials science. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and their properties, which can be useful for a comprehensive analysis.

Synthesis Analysis

Paper describes a synthetic strategy for creating poly(ether imine) dendrimers with a nitrogen core originating from 3-amino-propan-1-ol. A trifunctional monomer, 3-[bis-(3-hydroxypropyl)amino]propan-1-ol, is used in a divergent synthesis approach to produce dendrimers up to the third generation. This method allows for the addition of various functional groups such as alcohol, amine, nitrile, ester, or carboxylic acid at the dendrimer peripheries. Although this paper does not directly address the synthesis of this compound, the techniques and strategies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be characterized using various techniques. For instance, paper utilizes Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis), and X-ray single crystal diffraction techniques to characterize a synthesized compound. These methods could be applied to determine the molecular structure of this compound, providing insights into its crystalline form, electronic properties, and potential interactions with other molecules such as DNA.

Chemical Reactions Analysis

While the provided papers do not specifically discuss the chemical reactions of this compound, paper does explore the interaction between a synthesized compound and double-stranded DNA (dsDNA), which involves minor groove binding and potential partial intercalation. This suggests that this compound could also interact with biological molecules, and such interactions could be studied using similar techniques like electronic absorption titration, thermal denaturation measurement, and viscosity techniques.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be deduced from studies such as those described in paper , where a method for determining 3-Amino-1-Propanal in a reaction system by Gas Chromatography (GC) is established. This method, characterized by high recovery and low standard deviation, indicates the precision with which the physical and chemical properties of related compounds can be measured. Although not directly applicable, the principles of this method could be used to analyze the properties of this compound.

Applications De Recherche Scientifique

Structural Modifications for Safety in Drug Development

Research on compounds structurally related to 3-(3-Aminopiperidin-1-yl)propan-1-ol, like 3-methoxy-2-aminopyridine compounds, has shown their potential as inhibitors for oncogenic kinases. However, their susceptibility to forming reactive metabolites poses significant safety risks, including mutagenicity and drug-drug interactions. Structural modifications aiming to minimize the formation of these reactive metabolites have been explored to mitigate these risks, enhancing the safety profile of these compounds in drug development (Palmer et al., 2012).

Molecular Recognition and Isomer Differentiation

The compound's structural relatives, trans-3(4)-aminopiperidin-4(3)-ols, are crucial in the synthesis of drugs like pseudodistamines. They require precise identification and differentiation of isomers due to their different enzymatic inhibition properties. Mass spectrometry has been proposed as a simpler method for recognizing these isomers compared to conventional NMR spectroscopy, which can be complex and requires advanced knowledge and experience (Mazur et al., 2017).

Anticancer and Kinase Inhibitory Activities

3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, structurally similar to this compound, have been synthesized and evaluated for their inhibitory activity against Src kinase and their anticancer activities on human breast carcinoma cells. The research indicates that specific structural modifications can significantly influence the inhibitory potency and anticancer activity of these compounds (Sharma et al., 2010).

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides has been studied as an efficient method to access valuable enantioenriched 3-aminopiperidine derivatives. These derivatives are important structural units found in many natural products and pharmaceutical drugs. This method offers an atom-economical route to these compounds with high yields and enantiomeric excesses (Royal et al., 2016).

Synthesis and Biological Evaluation of Dendrimers

Poly(ether imine) dendrimers based on 3-amino-propan-1-ol have been synthesized and evaluated for their cytotoxicity. These dendrimers, characterized by their multifunctional polycationic nature, have potential applications in drug and gene delivery. Their non-toxic nature suggests their suitability for biological studies and possible medical applications (Krishna et al., 2005).

Safety and Hazards

The safety information available indicates that “3-(3-Aminopiperidin-1-yl)propan-1-ol” has the following hazard statements: H302, H315, H318, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

Propriétés

IUPAC Name |

3-(3-aminopiperidin-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c9-8-3-1-4-10(7-8)5-2-6-11/h8,11H,1-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBJZBHYYZREFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B2500418.png)

![8-[2-(Azepan-1-yl)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2500421.png)

![(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide](/img/structure/B2500427.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2500428.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2500437.png)

![2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2500440.png)